1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one
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Overview
Description
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is a complex organic compound that features a quinoline moiety, a piperazine ring, and an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Ethenylation: The quinoline derivative is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Piperazine Coupling: The ethenylated quinoline is reacted with a piperazine derivative under basic conditions to form the piperazine ring.
Octanone Addition: Finally, the piperazine derivative is coupled with an octanone chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antimicrobial, and anticancer agent due to the presence of the quinoline moiety.
Biological Research: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known antimalarial agents.
Piperazine Derivatives: Compounds like buspirone and trazodone, which are used in the treatment of anxiety and depression.
Properties
CAS No. |
823216-40-6 |
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Molecular Formula |
C29H35N3O |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
1-[4-[4-(2-quinolin-4-ylethenyl)phenyl]piperazin-1-yl]octan-1-one |
InChI |
InChI=1S/C29H35N3O/c1-2-3-4-5-6-11-29(33)32-22-20-31(21-23-32)26-16-13-24(14-17-26)12-15-25-18-19-30-28-10-8-7-9-27(25)28/h7-10,12-19H,2-6,11,20-23H2,1H3 |
InChI Key |
BKDXSEFECWYEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
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